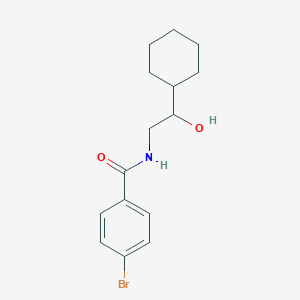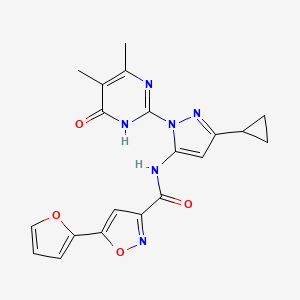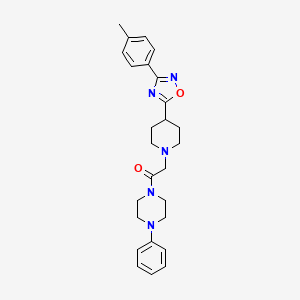![molecular formula C17H17ClN2O3 B2409054 6-cloro-N-[(2,3-dihidro-1,4-benzodioxin-5-il)metil]-N-etilpiridina-3-carboxamida CAS No. 1280837-01-5](/img/structure/B2409054.png)
6-cloro-N-[(2,3-dihidro-1,4-benzodioxin-5-il)metil]-N-etilpiridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.78. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Inhibición de Biopelícula: La investigación ha demostrado que este compuesto inhibe eficazmente el crecimiento de biopelículas bacterianas. Destaca como un potente agente antibacteriano contra Bacillus subtilis y Escherichia coli .
- Actividad Hemolítica: Además, demuestra actividad hemolítica, lo cual es relevante para comprender su impacto en los glóbulos rojos .
- Inhibición de Colinesterasa: Los compuestos estudiados exhiben una inhibición moderada a débil de las colinesterasas. Esta propiedad podría ser relevante en el contexto de enfermedades neurodegenerativas .
- Inhibición de Lipoxigenasa: Además, muestra inhibición de las enzimas lipoxigenasa, que desempeñan un papel en la inflamación y el metabolismo lipídico .
- Michael-Hemiacetalización: Los investigadores han explorado su uso como reactivo en reacciones domino organocatalíticas, incluida la Michael-hemiacetalización .
- Aplicaciones Farmacológicas: El compuesto se ha empleado en la preparación de moléculas biológicamente y farmacológicamente activas. Estudios adicionales podrían revelar sus posibles aplicaciones terapéuticas .
- InChI: InChI=1S/C18H15ClN2O2/c1-11-8-16(14-9-12(19)2-4-15(14)20-11)21-13-3-5-17-18(10-13)23-7-6-22-17/h2-5,8-10H,6-7H2,1H3,(H,20,21)
Actividad Antibacteriana
Inhibición Enzimática
Organocatálisis
Moléculas Biológicamente Activas
Información sobre la Estructura Química
Información del Proveedor
Mecanismo De Acción
Target of Action
Similar compounds have shown to inhibit cholinesterases and lipoxygenase enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and cause changes that lead to its biological effects .
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may affect pathways related to these enzymes .
Result of Action
Similar compounds have shown antibacterial activity, inhibiting the growth of bacterial biofilms .
Propiedades
IUPAC Name |
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-ethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-20(17(21)12-6-7-15(18)19-10-12)11-13-4-3-5-14-16(13)23-9-8-22-14/h3-7,10H,2,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYECUKXJLWGJKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C2C(=CC=C1)OCCO2)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B2408971.png)
![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2408978.png)


![2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2408983.png)
![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)
![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)
![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)


![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)
